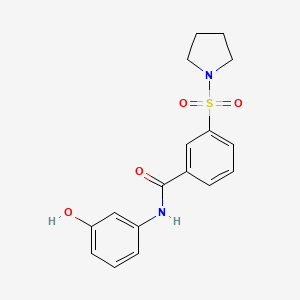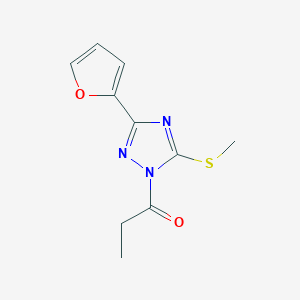
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one is a compound that belongs to the class of heterocyclic organic compounds
Vorbereitungsmethoden
The synthesis of 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 1,4-dicarbonyl compounds under anhydrous and acidic conditions to form the furan ring . The triazole ring can be introduced through a reaction involving hydrazine derivatives and appropriate alkylating agents. Industrial production methods often employ green chemistry principles, utilizing water as a solvent and highly acidic positive ion-exchange resins as catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan and triazole rings facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. Pathways involved may include disruption of bacterial cell wall synthesis or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other furan and triazole derivatives, such as:
- 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-1-yl)ethanone
- 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)butan-1-one
- 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-1-yl)propan-2-one Compared to these compounds, 1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one is unique due to the presence of the methylthio group, which can influence its reactivity and binding properties, making it a valuable compound for specific applications .
Eigenschaften
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBMHZXZDGNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
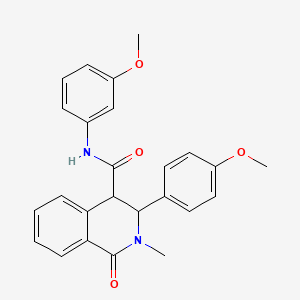
![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
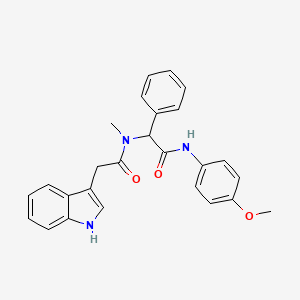
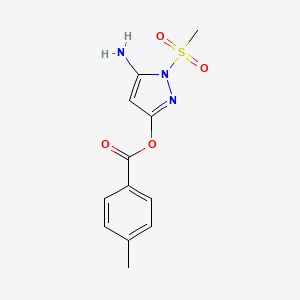
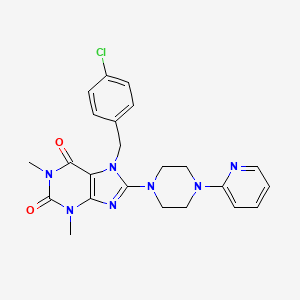
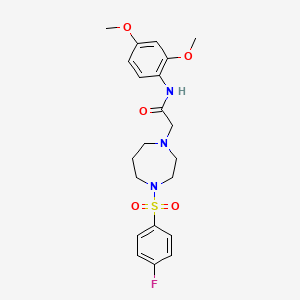
![3-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816970.png)
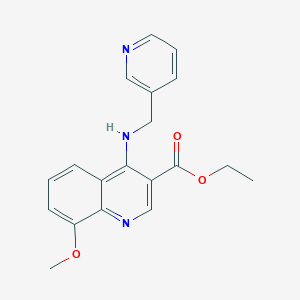
![N-[3-(4-chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl]acetamide](/img/structure/B10816986.png)
![7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B10816998.png)
![4-{2-[(Toluene-4-sulfonyl)-m-tolyl-amino]-acetyl}-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10817000.png)
![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
